REACTION_SMILES
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[Br:11][c:12]1[c:13]([N+:18](=[O:19])[O-:20])[cH:14][cH:15][cH:16][cH:17]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[K+:25].[K+:26].[OH2:27].[nH:1]1[n:2][cH:3][c:4]2[cH:5][c:6]([OH:10])[cH:7][cH:8][c:9]12>>[nH:1]1[n:2][cH:3][c:4]2[cH:5][c:6]([O:10][c:12]3[c:13]([N+:18](=[O:19])[O-:20])[cH:14][cH:15][cH:16][cH:17]3)[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1ccc2[nH]ncc2c1
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Name
|
|
Type
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product
|
Smiles
|
O=[N+]([O-])c1ccccc1Oc1ccc2[nH]ncc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |